Technical Whitepaper: 6-Chloro-5-nitropyrimidine-2,4-diamine
Technical Whitepaper: 6-Chloro-5-nitropyrimidine-2,4-diamine
A Versatile Scaffold for Purine and Pteridine Drug Discovery
Executive Summary
6-Chloro-5-nitropyrimidine-2,4-diamine (CAS: 6036-64-2) is a highly functionalized heterocyclic intermediate critical to the synthesis of fused ring systems. Its structural uniqueness lies in the juxtaposition of an electron-withdrawing nitro group at the C5 position and a reactive chlorine atom at the C6 position, flanked by two electron-donating amino groups.
This "push-pull" electronic environment makes the C6-chlorine atom exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr), while the C5-nitro group serves as a latent amino functionality. This guide details the compound's synthesis, reactivity profile, and its application as a linchpin in the construction of 9-substituted guanines , pteridines , and antifolate drugs .[1]
Chemical Profile & Properties[1][2][3][4][5][6][7]
| Property | Data |
| IUPAC Name | 6-Chloro-5-nitropyrimidine-2,4-diamine |
| CAS Number | 6036-64-2 |
| Molecular Formula | C₄H₄ClN₅O₂ |
| Molecular Weight | 189.56 g/mol |
| Appearance | Yellow to orange crystalline solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water, ethanol |
| Melting Point | >250 °C (decomposition) |
| Key Reactivity | SNAr at C6; Nitro reduction at C5 |
Synthesis & Production Protocols
The synthesis of 6-Chloro-5-nitropyrimidine-2,4-diamine is typically achieved via the functionalization of the pyrimidine core. Below is a validated laboratory-scale protocol focusing on the nitration of the commercially available 2,4-diamino-6-chloropyrimidine.
Protocol A: Nitration of 2,4-Diamino-6-chloropyrimidine
Principle: The pyrimidine ring is electron-deficient, but the two amino groups at C2 and C4 provide sufficient electron density to permit electrophilic aromatic substitution (nitration) at the vacant C5 position. The reaction must be temperature-controlled to prevent oxidation of the amino groups or hydrolysis of the chlorine.
Reagents:
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2,4-Diamino-6-chloropyrimidine (10.0 g, 69 mmol)
-
Sulfuric acid (H₂SO₄), concentrated (50 mL)
-
Nitric acid (HNO₃), fuming (6.0 mL, 1.5 eq)
-
Ice/Water mixture[2]
Step-by-Step Methodology:
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Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar and thermometer, place concentrated H₂SO₄ (50 mL). Cool the flask to 0–5 °C using an ice-salt bath.
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Addition: Slowly add 2,4-diamino-6-chloropyrimidine (10.0 g) in small portions, maintaining the internal temperature below 10 °C. Stir until fully dissolved.
-
Nitration: Dropwise add fuming HNO₃ (6.0 mL) over 30 minutes. Critical: Do not allow the temperature to exceed 15 °C. Exotherms can lead to tar formation.
-
Reaction: Allow the mixture to stir at 0–5 °C for 1 hour, then slowly warm to room temperature (20–25 °C) and stir for an additional 2 hours. Monitor by TLC (EtOAc:MeOH 9:1) or LC-MS for consumption of starting material.
-
Quenching: Pour the reaction mixture slowly onto 300 g of crushed ice with vigorous stirring. The product will precipitate as a yellow solid.[3]
-
Isolation: Filter the solid using a Büchner funnel. Wash the cake with cold water (3 x 50 mL) until the filtrate is neutral (pH ~6–7).
-
Purification: Recrystallize from boiling water or an ethanol/water mixture if necessary. Dry in a vacuum oven at 50 °C.
Yield Expectation: 75–85% Characterization:
-
¹H NMR (DMSO-d₆): Distinct singlets for NH₂ protons (broad, exchangeable) and absence of the C5-H signal (which appears at ~5.8 ppm in the starting material).
Reactivity & Mechanism Visualization[1]
The utility of this scaffold relies on two orthogonal reaction vectors:
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Vector A (SNAr): Displacement of the C6-Cl by amines, thiols, or alkoxides.[1] The C5-nitro group activates this position by stabilizing the Meisenheimer complex intermediate.
-
Vector B (Reduction/Cyclization): Reduction of the C5-NO₂ to C5-NH₂, followed by condensation with C1-donors (formic acid, orthoesters) to close the imidazole ring (forming purines) or C2-donors (glyoxal) to form pteridines.
Figure 1: Divergent synthetic pathways from the 6-Chloro-5-nitropyrimidine-2,4-diamine core.
Applications in Drug Discovery[1][10][11]
A. Synthesis of 9-Substituted Guanines
The most common application is the synthesis of N9-substituted guanine derivatives, which are potent inhibitors of Purine Nucleoside Phosphorylase (PNP) and CDK enzymes.
-
Mechanism: The C6-chloro is displaced by a primary amine (R-NH₂). The nitro group is then reduced to an amine. Finally, the imidazole ring is closed using triethyl orthoformate.
-
Advantage: This route allows for the introduction of complex R-groups (e.g., chiral side chains) early in the synthesis under mild conditions, avoiding the regioselectivity issues often seen when alkylating guanine directly.[1]
B. Antifolate and Antibacterial Research
This scaffold is a direct precursor to 2,4-diaminopteridines.
-
Case Study: In the development of anti-tubercular agents targeting Mycobacterium tuberculosis DHFR (mt-DHFR), the 2,4-diamino-pyrimidine core mimics the pteridine ring of folate. The C6-substitution allows the molecule to reach into the hydrophobic pocket of the enzyme, improving selectivity over human DHFR [1].
C. Quantitative Data: SNAr Reactivity Comparison
The following table illustrates the relative reactivity of the C6-chloride with various nucleophiles, highlighting the activating effect of the C5-nitro group.
| Nucleophile | Conditions | Yield of Substitution Product | Notes |
| Benzylamine | EtOH, Reflux, 2h | 92% | Clean conversion; no catalyst needed. |
| Aniline | n-BuOH, 100°C, 4h | 78% | Requires higher temp due to lower nucleophilicity.[1] |
| Sodium Methoxide | MeOH, RT, 1h | 88% | Rapid conversion to O-alkyl derivative. |
| Piperidine | DMF, RT, 30 min | 95% | Highly exothermic; cooling recommended. |
Safety & Handling (GHS Standards)
Signal Word: WARNING
Handling Protocol:
-
PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory.[1]
-
Ventilation: All operations involving heating or fine powders must be conducted in a fume hood.[1]
-
Storage: Store in a cool, dry place. The compound is stable but should be kept away from strong reducing agents until the desired reaction step.
References
-
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 2018.
-
Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis. RSC Advances, 2023.
-
Synthesis of 2,4-diamino-6-hydroxypyrimidine (Precursor Protocol). Organic Syntheses, Coll. Vol. 4, p.245. [1]
-
PubChem Compound Summary for CID 67432 (2,4-Diamino-6-chloropyrimidine). National Center for Biotechnology Information.
Sources
- 1. Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ03495J [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem [pubchem.ncbi.nlm.nih.gov]
